
3-(butyrylamino)-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butyrylamino)-N-cyclohexylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2000 by a team of researchers at Bayer AG, Germany, and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the inhibitor of kappa B kinase (IKK) complex. This modification prevents the activation of IKK, which in turn inhibits the phosphorylation and degradation of IκBα. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use. It has been shown to have off-target effects, and its inhibition of NF-κB can have both pro- and anti-inflammatory effects depending on the context. Additionally, its use in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the study of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of its potential therapeutic applications in diseases such as cancer, viral infections, and neurodegenerative diseases. Additionally, the off-target effects of this compound 11-7082 need to be further characterized to fully understand its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 involves the reaction of N-cyclohexylbenzamide with butyric anhydride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a key factor in the development of many diseases, including cancer and viral infections. This compound 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-(butanoylamino)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h6,8,11-12,14H,2-5,7,9-10H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
APIOZJBJSQTPGI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
SMILES canonique |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)
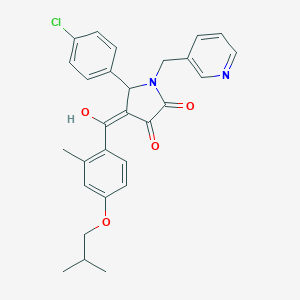
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
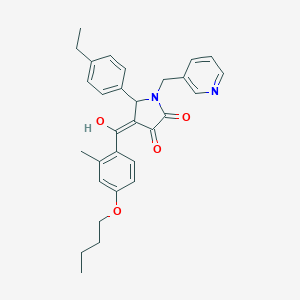
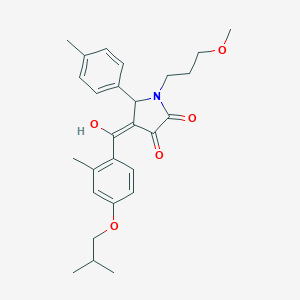

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
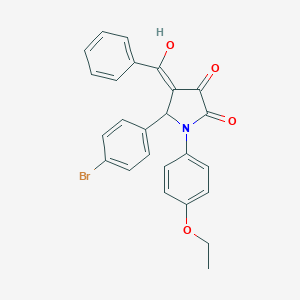
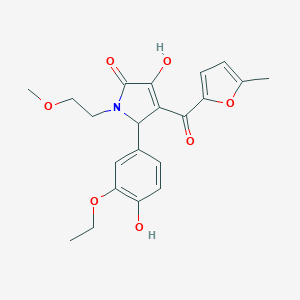
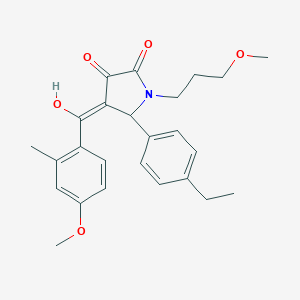
![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)